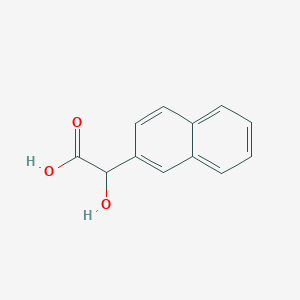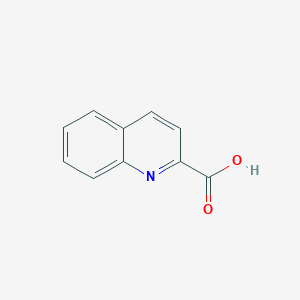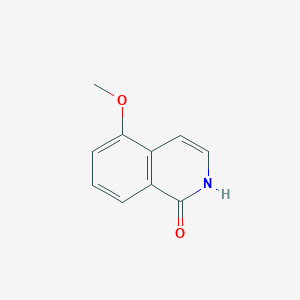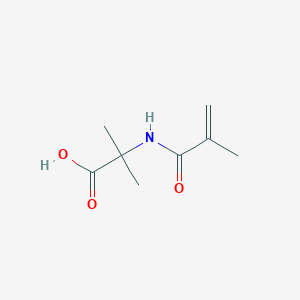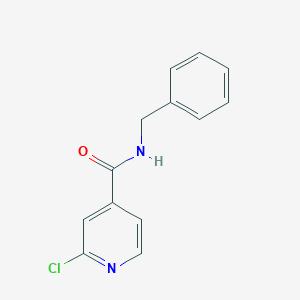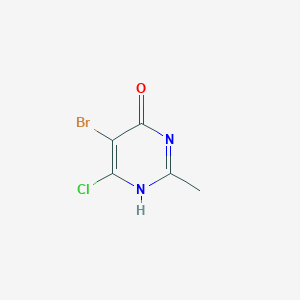![molecular formula C12H18O4 B175813 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL CAS No. 17977-39-8](/img/structure/B175813.png)
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in 1981 by Imperial Chemical Industries (ICI) Pharmaceuticals Division. Since then, it has been extensively studied for its potential applications in various fields of research.
Mechanism Of Action
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 acts as a selective competitive antagonist of β2-adrenergic receptors. It binds to the receptor site and prevents the binding of endogenous ligands such as adrenaline and noradrenaline. This results in the inhibition of downstream signaling pathways, leading to a decrease in the physiological effects of β2-adrenergic receptor activation.
Biochemical And Physiological Effects
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease airway smooth muscle tone, reduce heart rate and blood pressure, and increase insulin secretion. It has also been shown to decrease lipolysis and increase glucose uptake in adipose tissue.
Advantages And Limitations For Lab Experiments
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 has several advantages as a research tool. It is highly selective for β2-adrenergic receptors and has minimal activity on other receptor subtypes. It is also relatively stable and can be easily synthesized in large quantities. However, it has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo. It also has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551. One area of interest is its potential as a therapeutic agent for the treatment of asthma and other respiratory diseases. Another area of interest is its potential as a tool for investigating the role of β2-adrenergic receptors in metabolic disorders such as obesity and type 2 diabetes. Additionally, further studies could be conducted to optimize the pharmacokinetic properties of 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 and to develop more potent and selective β2-adrenergic receptor antagonists.
Synthesis Methods
The synthesis of 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 involves a multi-step process. The first step is the reaction of 3-(2-hydroxypropoxy)phenol with epichlorohydrin to form 1-chloro-3-(2-hydroxypropoxy)benzene. This is followed by the reaction of the chloro compound with 2-(2-hydroxypropyl)amine to yield 1-[3-(2-hydroxypropoxy)phenoxy]propan-2-amine. The final step involves the reaction of the amine with isopropanol to form the desired product, 1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551.
Scientific Research Applications
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL 118,551 has been extensively studied for its potential applications in various fields of research. It has been used as a pharmacological tool to investigate the role of β2-adrenergic receptors in various physiological processes. It has also been used in studies related to asthma, cardiovascular diseases, and obesity.
properties
CAS RN |
17977-39-8 |
|---|---|
Product Name |
1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL |
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-[3-(2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H18O4/c1-9(13)7-15-11-4-3-5-12(6-11)16-8-10(2)14/h3-6,9-10,13-14H,7-8H2,1-2H3 |
InChI Key |
RVEZNIXHGFAPNQ-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC(=CC=C1)OCC(C)O)O |
Canonical SMILES |
CC(COC1=CC(=CC=C1)OCC(C)O)O |
synonyms |
1,3-Phenylenebis(2-hydroxypropyl) ether |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



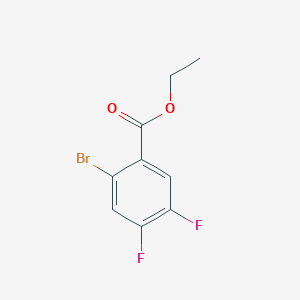
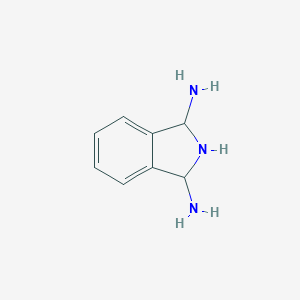
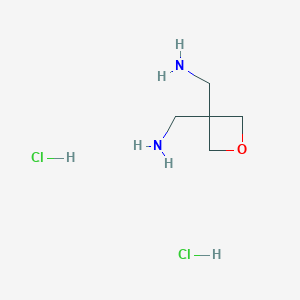
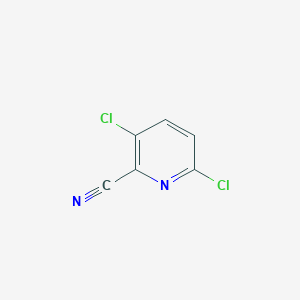
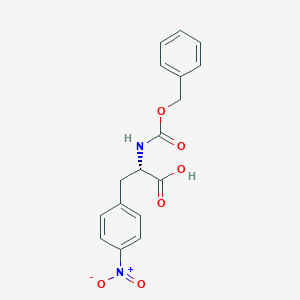
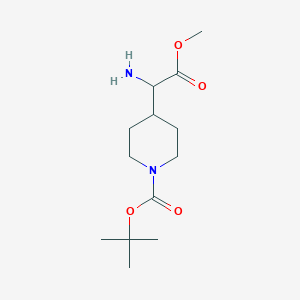
![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)
![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)
